1-(4-Iodobutyl)-4-methoxybenzene
Description
1-(4-Iodobutyl)-4-methoxybenzene is an aromatic compound featuring a para-substituted methoxy group on a benzene ring and a 4-iodobutyl chain at the adjacent position. The methoxy group is electron-donating via resonance, activating the aromatic ring toward electrophilic substitution, while the iodobutyl chain introduces steric bulk and reactivity via the iodine atom, a potent leaving group. This compound is of interest in organic synthesis, particularly in cross-coupling reactions or nucleophilic substitutions, where the iodine atom can facilitate bond-forming processes. Its synthesis typically involves alkylation of 4-methoxybenzene derivatives with iodobutyl reagents, followed by purification via column chromatography .
Properties
CAS No. |
73515-08-9 |
|---|---|
Molecular Formula |
C11H15IO |
Molecular Weight |
290.14 g/mol |
IUPAC Name |
1-(4-iodobutyl)-4-methoxybenzene |
InChI |
InChI=1S/C11H15IO/c1-13-11-7-5-10(6-8-11)4-2-3-9-12/h5-8H,2-4,9H2,1H3 |
InChI Key |
GDXQOJQCDWXWKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCCCI |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Trends
- Catalytic Applications : The iodobutyl group’s leaving-group ability makes it suitable for constructing complex architectures via coupling, as seen in rhodium-catalyzed systems for difluorovinyl analogues .
- Thermal Stability : Allyloxy-substituted compounds (e.g., 1-(allyloxy)-4-methoxybenzene) require high temperatures for reactions (~180°C), whereas iodine’s reactivity allows transformations under milder conditions .
- Stereoelectronic Tuning : Trifluoromethyl groups (e.g., 1-(Hex-1-ynyl)-4-(trifluoromethyl)benzene) deactivate the aromatic ring, contrasting with the methoxy group’s activation, highlighting substituent-dependent reactivity .
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